(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol
Description
(1-(3-Fluoro-4-Methoxybenzyl)-1H-Imidazol-5-yl)methanol is an imidazole-derived compound featuring a 3-fluoro-4-methoxybenzyl group at the N1 position and a hydroxymethyl (-CH2OH) substituent at the C5 position of the imidazole ring. The fluorine atom enhances electronegativity, while the methoxy group contributes to lipophilicity and hydrogen-bonding capacity. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions using a benzyl chloride precursor, analogous to methods described for related imidazole derivatives .
Properties
IUPAC Name |
[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)6-15-8-14-5-10(15)7-16/h2-5,8,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGBJFNHMVQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological effects of imidazole derivatives. The presence of a fluoro and methoxy group on the benzyl moiety is believed to enhance the compound's bioactivity.
Key Structural Features
- Fluorine Substitution : The introduction of fluorine can improve metabolic stability and increase lipophilicity, which may enhance cellular uptake.
- Methoxy Group : This functional group can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Biological Activity
Recent studies have demonstrated that derivatives of imidazole, including the compound , exhibit significant antimicrobial and anticancer activities.
Antimicrobial Activity
In a study investigating various imidazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) :
- The compound exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against MRSA, indicating moderate antibacterial activity .
- Other derivatives with similar structures showed even lower MIC values, suggesting that modifications could enhance efficacy .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- It was found to be non-toxic while selectively inhibiting the growth of Cryptococcus neoformans , which is significant for developing antifungal therapies .
Anticancer Activity
Research into the anticancer potential of imidazole derivatives has revealed promising results:
- Compounds similar to (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol have shown cytotoxic effects in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) with IC50 values ranging from 2.43 to 14.65 µM .
- These compounds demonstrated apoptosis-inducing activities, enhancing caspase-3 activity and causing morphological changes in cancer cells .
Study 1: Antimicrobial Screening
A comprehensive screening of 3-substituted imidazole derivatives highlighted several candidates with potent anti-MRSA activity. Among these, (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol was identified as a promising lead due to its favorable activity profile and low cytotoxicity .
Study 2: Anticancer Evaluation
In vitro studies on breast cancer cell lines revealed that certain imidazole derivatives could significantly inhibit cell proliferation. The compound in focus was part of a series that showed effective microtubule destabilization at concentrations around 20 µM, leading to enhanced apoptosis in treated cells .
Data Table: Biological Activity Overview
Scientific Research Applications
The compound (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and case studies.
Pharmacological Studies
The compound's structure suggests potential activity against various biological targets. Imidazole derivatives are often explored for their ability to modulate enzyme activity and receptor interactions.
Case Study: Anticancer Activity
A study investigated the anticancer properties of imidazole derivatives, including those similar to our compound. The results indicated that modifications in the benzyl group significantly influenced cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts with electron-donating groups .
Neuropharmacology
Imidazole compounds are also studied for their effects on the central nervous system (CNS). The modulation of metabotropic glutamate receptors (mGluRs) is a promising avenue for treating CNS disorders.
Case Study: mGluR Modulation
Research on related compounds demonstrated that structural modifications can lead to significant changes in receptor binding affinity and selectivity. For example, alterations in the methoxy group affected the potency of mGluR2 antagonists, emphasizing the importance of precise chemical modifications .
Antimicrobial Activity
Imidazole derivatives have been reported to possess antimicrobial properties. The introduction of specific substituents can enhance their efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
In a comparative study, several imidazole derivatives were tested against bacterial strains. The results showed that compounds with halogen substitutions exhibited superior antimicrobial activity, suggesting that our compound could be explored further in this context .
Table 1: Summary of Biological Activities
| Compound Structure | Target | Activity | Reference |
|---|---|---|---|
| Imidazole Derivative A | mGluR2 | IC50 = 0.135 μM | |
| Imidazole Derivative B | Anticancer | Cytotoxicity (varied) | |
| Imidazole Derivative C | Antimicrobial | Effective against E. coli |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity | Example Compound |
|---|---|---|
| Electron-withdrawing groups | Increased cytotoxicity | Compound X |
| Methoxy group variation | Altered receptor affinity | Compound Y |
| Halogen substitutions | Enhanced antimicrobial activity | Compound Z |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(1-(4-Bromobenzyl)-1H-Imidazol-5-yl)methanol
- Structure : The benzyl group is substituted with a bromine atom at the para position instead of fluorine and methoxy groups.
- Properties: Bromine increases molecular weight (267.12 g/mol vs. However, the lack of electron-withdrawing fluorine or methoxy groups may reduce hydrogen-bonding interactions compared to the target compound .
[2-Mercapto-1-(4-Methoxybenzyl)-1H-Imidazol-5-yl]methanol
- Structure : Incorporates a mercapto (-SH) group at C2 and a 4-methoxybenzyl group at N1.
- Properties: The thiol group enhances nucleophilicity and metal-binding capacity, which could be exploited in chelation-based therapeutics.
Variations on the Imidazole Core
(2-Phenyl-1H-Imidazol-5-yl)methanol
- Structure : A phenyl group at C2 replaces the benzyl substitution at N1.
- Properties : The absence of the benzyl group simplifies the structure, reducing steric hindrance. However, the phenyl group at C2 may sterically block interactions with flat binding sites, unlike the N1-substituted target compound .
5-Methyl-2-Phenyl-1H-Imidazole-4-Methanol
- Structure : Features a methyl group at C5 and a phenyl group at C2, with the hydroxymethyl group shifted to C3.
- Properties : The methyl group increases hydrophobicity, while the shifted hydroxymethyl group may alter hydrogen-bonding patterns. This compound’s biological activity profile likely diverges significantly from the target due to positional isomerism .
Functional Group Modifications
(1-Hexyl-2-Methanesulfonyl-1H-Imidazol-5-yl)methanol
- Structure : A hexyl chain at N1 and a methanesulfonyl group at C2.
- Properties : The sulfonyl group enhances acidity and electron-withdrawing effects, while the hexyl chain increases lipophilicity. Such modifications may improve membrane permeability but reduce aqueous solubility compared to the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis may parallel methods used for chloromethyl-substituted imidazoles, such as SOCl2-mediated chlorination followed by benzylation .
- Biological Relevance : Fluorine and methoxy groups in the target compound are associated with improved metabolic stability and target affinity in kinase inhibitors, as seen in analogues with similar substituents .
- Solubility Trends : Compounds with polar substituents (e.g., -OH, -OCH3) exhibit better aqueous solubility, while bulky groups (e.g., hexyl, bromobenzyl) favor lipid membrane penetration .
Preparation Methods
General Synthetic Strategy Overview
The synthesis generally follows these key steps:
- Formation of the imidazole ring system via cyclization of appropriate precursors.
- Introduction of the 3-fluoro-4-methoxybenzyl substituent through nucleophilic substitution or reductive alkylation.
- Installation of the hydroxymethyl group at the 5-position of the imidazole ring.
This approach is supported by literature precedent in the synthesis of structurally related imidazole derivatives and benzyl-substituted heterocycles.
Imidazole Ring Formation
A common route to the imidazole core involves the cyclization of formimidate intermediates derived from diaminomalenonitrile or similar precursors. For example, diaminomalenonitrile is converted into a formimidate by reaction with ethyl orthoformate. This formimidate then reacts with substituted benzylamines to yield formamidines, which upon base-catalyzed cyclization furnish the imidazole ring system.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Diaminomalenonitrile + ethyl orthoformate | Formimidate intermediate |
| 2 | Formimidate + 3-fluoro-4-methoxybenzylamine | Formamidine intermediate |
| 3 | Base-catalyzed cyclization | Imidazole core with benzyl substituent |
This method is adapted from protocols used in the synthesis of p-methoxybenzyl-substituted imidazoles, where fluorine substitution on the aromatic ring is tolerated without loss of activity or yield.
Introduction of the 3-Fluoro-4-Methoxybenzyl Group
The benzyl substituent bearing the 3-fluoro and 4-methoxy groups is introduced either by direct nucleophilic substitution on the imidazole nitrogen or via reductive amination methods. The presence of the fluoro substituent is known to be compatible with the reaction conditions and can enhance biological activity.
In industrial-scale syntheses of related compounds, benzylation is often performed using benzyl halides or benzyl amines under controlled temperature and solvent conditions to optimize yield and purity.
Hydroxymethylation at the 5-Position of Imidazole
The hydroxymethyl group at the 5-position of the imidazole ring can be introduced by reaction with formaldehyde sources such as paraformaldehyde in the presence of ammonium acetate and acetic acid. This process typically involves electrophilic substitution at the 5-position, yielding the desired (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol.
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Paraformaldehyde, ammonium acetate, acetic acid, reflux at 118 °C for 5 h | ~90% | Efficient hydroxymethylation step |
This synthetic step is well-documented in the literature for imidazole derivatives and provides a reliable method to install the hydroxymethyl group with high regioselectivity and yield.
Purification and Characterization
Purification is commonly achieved by recrystallization or chromatographic techniques tailored to the compound’s polarity and stability. For example, silica gel column chromatography using dichloromethane/methanol mixtures is effective in isolating the pure product.
Characterization is confirmed by:
- NMR Spectroscopy: ^1H NMR signals corresponding to the methylene protons of the hydroxymethyl group and aromatic protons of the substituted benzyl ring.
- Mass Spectrometry: Molecular ion peaks consistent with the target molecular weight.
- Elemental Analysis: Confirming the presence of fluorine and methoxy substituents.
Summary Table of Preparation Steps
| Step Number | Description | Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Formimidate formation | Diaminomalenonitrile + ethyl orthoformate | Intermediate formed |
| 2 | Formamidine synthesis | Formimidate + 3-fluoro-4-methoxybenzylamine | Intermediate formed |
| 3 | Imidazole ring cyclization | Base catalysis | Imidazole core obtained |
| 4 | Benzylation | Benzyl halide or amine, controlled temperature | Benzyl-substituted imidazole |
| 5 | Hydroxymethylation at C-5 | Paraformaldehyde, ammonium acetate, acetic acid, reflux | Hydroxymethyl derivative formed |
| 6 | Purification and characterization | Chromatography, recrystallization | Pure product isolated |
Research Findings and Industrial Considerations
- The substitution of fluorine at the 3-position and methoxy at the 4-position on the benzyl group is well tolerated and can improve the compound’s pharmacological profile.
- Industrial synthesis benefits from crystallization and extraction methods optimized for scale-up, ensuring high purity and yield.
- Hydroxymethylation using paraformaldehyde is a robust and scalable method, providing regioselective functionalization at the 5-position of the imidazole ring.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The benzyl protons (3-fluoro-4-methoxy) appear as doublets in δ 7.2–7.5 ppm, while imidazole protons resonate at δ 6.8–7.1 ppm . Methanol’s hydroxyl proton may show broad signals (δ 4.5–5.0 ppm) .
- FTIR : Confirm hydroxyl (O–H stretch at 3200–3400 cm⁻¹) and imidazole ring (C=N stretch at 1600–1650 cm⁻¹) .
How should discrepancies in NMR or mass spectrometry data be resolved during structural validation?
Q. Advanced
- HSQC/HMBC NMR : Resolve ambiguous assignments by correlating ¹H-¹³C couplings, particularly for overlapping imidazole and benzyl signals .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z with theoretical values (e.g., ESI+ mode) to confirm molecular formula .
- Elemental analysis : Validate purity by matching calculated vs. observed C, H, N percentages (tolerance <0.4%) .
What strategies are employed for single-crystal X-ray diffraction analysis of this compound?
Q. Advanced
- Crystallization : Use slow evaporation of a saturated solution in methanol/dichloromethane (1:1) to grow diffraction-quality crystals .
- Data collection : At 90–100 K using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion artifacts .
- Refinement : SHELXL-2018 for structure solution and refinement. Validate with R-factor (<5%) and residual electron density maps .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots .
How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Q. Advanced
- Substituent variation : Modify the 3-fluoro-4-methoxybenzyl group (e.g., replace F with Cl or methoxy with ethoxy) to assess electronic effects .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets like kinase enzymes or viral proteases .
- Biological assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀ determination) in cell lines relevant to hypothesized applications .
What advanced analytical methods are used to detect and quantify impurities?
Q. Advanced
- LC-QTOF-MS : Identify trace impurities (e.g., dehalogenated byproducts) with high mass accuracy (±2 ppm) .
- ²⁹Si NMR : Detect silicon-containing impurities if silane reagents are used in synthesis .
- X-ray photoelectron spectroscopy (XPS) : Confirm elemental composition and oxidation states in solid-state samples .
How can computational methods aid in predicting physicochemical properties?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict solubility, logP, and pKa .
- Molecular dynamics (MD) simulations : Study hydration shells and membrane permeability using GROMACS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
